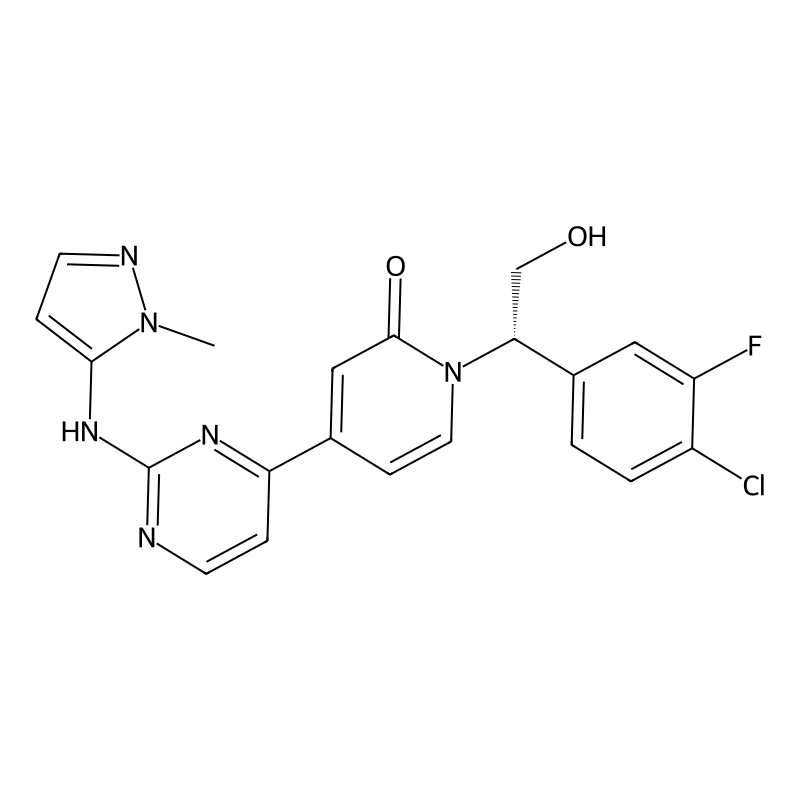

Ravoxertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), functioning as a critical downstream node regulator in the MAPK signaling pathway [1]. Primarily procured for advanced oncology research and signal transduction modeling, it offers sub-nanomolar biochemical potency with IC50 values of 1.1 nM and 0.3 nM for ERK1 and ERK2, respectively . Unlike early-generation kinase inhibitors, Ravoxertinib is specifically engineered to overcome acquired resistance to upstream RAF and MEK inhibitors, making it a benchmark material for studying KRAS and BRAF-mutant malignancies [1]. Its well-characterized pharmacokinetic profile and high target affinity establish it as a foundational compound for both in vitro pathway mapping and in vivo xenograft studies.

Research Fit

Substituting Ravoxertinib with upstream MEK inhibitors (e.g., Cobimetinib) or alternative ERK inhibitors (e.g., SCH772984) frequently compromises experimental reproducibility and translational relevance [1]. Upstream MEK inhibition often triggers rapid pathway reactivation and acquired resistance, necessitating direct ERK1/2 blockade to maintain sustained pathway suppression. Furthermore, within the ERK inhibitor class, distinct structural scaffolds dictate fundamentally different binding kinetics and conformational selections; for instance, Ravoxertinib uniquely maintains the natural conformational equilibrium of active ERK2, whereas alternatives like SCH772984 force an inactive rigid conformation, leading to divergent downstream transcriptional responses and differing cellular toxicity profiles[2]. Finally, procuring crude free-base preparations instead of the optimized benzenesulfonate salt form introduces significant variability in enantiomeric purity, directly impacting batch-to-batch consistency and formulation stability [3].

Substitution Risk

Ravoxertinib

Reported cleaner off-target profile; ERK reactivation may be less frequent

SCH772984, VX-11e, etc.

May induce non-ERK toxicity or ERK reactivation; endpoint profiles may not transfer

References

Enantiomeric Purity and Scalable Processability (Benzenesulfonate Salt vs. Free Base)

For procurement and formulation consistency, the physical form of the API is critical. The optimized benzenesulfonate salt of Ravoxertinib achieves exceptional chiral purity through selective crystallization, significantly outperforming the discovery-route free base [1]. While the original Sharpless asymmetric dihydroxylation route yielded a maximum of 94% enantiomeric excess (ee), the developed salt crystallization process upgrades the (S)-enantiomer purity to 98.9% ee [1]. This quantitative improvement in processability ensures that researchers and formulators receive a highly reproducible material, minimizing the off-target variability associated with lower-purity research samples.

| Evidence Dimension | Enantiomeric excess (ee) |

| Target Compound Data | 98.9% ee (Ravoxertinib benzenesulfonate salt) |

| Comparator Or Baseline | 94% ee (Discovery-route GDC-0994 free base) |

| Quantified Difference | 4.9% absolute increase in chiral purity |

| Conditions | Multikilogram-scale synthesis and selective crystallization of the API |

Procuring the optimized salt form guarantees high enantiomeric purity and batch-to-batch reproducibility, which is essential for consistent pharmacokinetics and assay reliability.

Conformational Binding Dynamics in Active ERK2 (Ravoxertinib vs. SCH772984)

Inhibitor selection profoundly impacts the structural dynamics of the target kinase. Hydrogen-exchange mass spectrometry (HX-MS) reveals that Ravoxertinib (GDC-0994) and SCH772984 exploit the L⇌R conformational equilibrium of active 2P-ERK2 in fundamentally different ways [1]. While SCH772984 completely forces the kinase into the inactive L state, Ravoxertinib maintains an R:L population ratio similar to that of the natural apoenzyme [1]. This means Ravoxertinib achieves potent inhibition without artificially locking the kinase into a rigid, non-physiological conformation, providing a more accurate model of pathway blockade.

| Evidence Dimension | Active 2P-ERK2 conformational state equilibrium (R:L ratio) |

| Target Compound Data | Maintains natural apoenzyme R:L equilibrium exchange |

| Comparator Or Baseline | SCH772984 (Forces complete shift to the L state) |

| Quantified Difference | Distinct conformational selection mechanism despite shared nanomolar affinity |

| Conditions | Hydrogen-exchange mass spectrometry (HX-MS) of 2P-ERK2 complexed with inhibitors |

Selecting an inhibitor that preserves the natural conformational dynamics of the active kinase provides a more physiologically relevant model of ERK blockade.

Cellular Toxicity Profile and Therapeutic Window (Ravoxertinib vs. SCH772984)

In live-cell assays, the relationship between target inhibition and general cytotoxicity dictates the utility of a compound. In SH-SY5Y reporter cell lines, Ravoxertinib demonstrated a significantly wider therapeutic window compared to SCH772984 [1]. While both compounds exhibited similar ERK inhibition potencies (IC50 of 97 nM for Ravoxertinib vs. 75 nM for SCH772984), Ravoxertinib showed a much higher cell viability IC50 of 467 nM, compared to just 24 nM for SCH772984[1]. This indicates that Ravoxertinib induces far less generalized toxicity at concentrations required for effective ERK blockade.

| Evidence Dimension | Cell viability IC50 vs. ERK inhibition IC50 |

| Target Compound Data | Viability IC50 = 467 nM (ERK IC50 = 97 nM) |

| Comparator Or Baseline | SCH772984 (Viability IC50 = 24 nM; ERK IC50 = 75 nM) |

| Quantified Difference | ~19-fold higher viability IC50 for Ravoxertinib, indicating lower baseline toxicity |

| Conditions | Live-cell reporter assays measuring ERK1/2 activity and cell viability at 94 hours in SH-SY5Y cells |

Lower off-target cellular toxicity ensures that observed phenotypic changes are driven by specific ERK pathway inhibition rather than generalized cytotoxic stress.

Kinase Selectivity Profile Against Off-Target Interactions

For precise signal transduction mapping, an inhibitor must not cross-react with parallel kinase networks. Ravoxertinib exhibits an exceptional selectivity profile when screened against a comprehensive panel of 170 kinases [1]. At a test concentration of 100 nM, Ravoxertinib showed no kinase inhibition greater than 70% other than its primary targets, ERK1 and ERK2 [1]. This strict target fidelity distinguishes it from earlier generation, broad-spectrum kinase inhibitors that frequently confound experimental results through unintended pathway modulation.

| Evidence Dimension | Off-target kinase inhibition at 100 nM |

| Target Compound Data | 0 off-target kinases inhibited >70% |

| Comparator Or Baseline | Broad-spectrum kinase inhibitors (frequent off-target activity) |

| Quantified Difference | Absolute selectivity for ERK1/2 across a 170-kinase panel |

| Conditions | 170-kinase panel biochemical screen at 100 nM test concentration |

Exceptional selectivity minimizes confounding off-target variables in complex signal transduction assays, making it the preferred choice for precise MAPK pathway mapping.

Overcoming MEK/RAF Inhibitor Resistance Models

Due to its direct action on the terminal ERK1/2 node, Ravoxertinib is the preferred procurement choice for studies modeling acquired resistance to upstream MEK and RAF inhibitors (e.g., Cobimetinib or Vemurafenib). Its ability to suppress pathway reactivation in KRAS and BRAF-mutant xenografts makes it essential for combination therapy research[1].

High-Fidelity MAPK Pathway Mapping

Leveraging its exceptional 170-kinase selectivity profile and its unique ability to maintain the natural conformational equilibrium of active ERK2, Ravoxertinib is highly suited for precise in vitro signal transduction mapping. It allows researchers to isolate ERK-dependent transcriptional responses without the confounding variables of off-target toxicity or artificial kinase rigidification [2].

Preclinical Formulation and Pharmacokinetic Studies

The availability of Ravoxertinib as a highly pure benzenesulfonate salt (>98.9% ee) makes it an ideal candidate for advanced preclinical formulation, stability testing, and pharmacokinetic profiling. This scalable form ensures that industrial and academic buyers achieve the batch-to-batch reproducibility required for rigorous IND-enabling studies [3].

Application Selection Matrix

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types